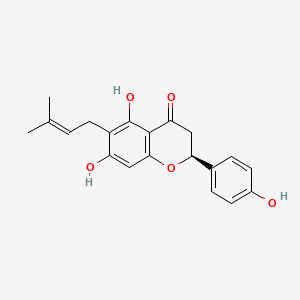

6-Prenilnaringenina

Descripción general

Descripción

(2S)-6-Prenilnaringenina es un flavonoide prenilado, un tipo de metabolito secundario que se encuentra en varias plantas. Es conocido por sus significativas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y anticancerígenas. Este compuesto es particularmente notable por su presencia en el lúpulo (Humulus lupulus), que se utiliza en la elaboración de cerveza, y se ha estudiado por sus posibles beneficios para la salud.

Aplicaciones Científicas De Investigación

Química: Sirve como precursor para la síntesis de otros flavonoides bioactivos.

Biología: Se ha demostrado que modula diversas vías biológicas, incluidas las que participan en la inflamación y el estrés oxidativo.

Medicina: Sus propiedades anticancerígenas se han explorado en diversas líneas celulares cancerosas, mostrando un potencial como agente terapéutico.

Industria: Se utiliza en la industria cervecera por su sabor y posibles beneficios para la salud.

Mecanismo De Acción

El mecanismo de acción de (2S)-6-Prenilnaringenina implica su interacción con diversos objetivos moleculares y vías:

Actividad antioxidante: Capta radicales libres y regula al alza las enzimas antioxidantes.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa-2 (COX-2).

Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la activación de caspasas y la modulación de vías de señalización como la vía PI3K/Akt.

Análisis Bioquímico

Biochemical Properties

6-Prenylnaringenin interacts with various enzymes and proteins. A novel prenyltransferase gene from Streptomyces sp. NT11, expressed in Escherichia coli, showed high selectivity to prenylate naringenin at C-6 to generate 6-prenylnaringenin . The optimal activity was observed at pH 6.0 and 55 °C .

Cellular Effects

6-Prenylnaringenin exhibits significant cellular effects. It has been found to exert antitumor activity on melanoma cells by inhibiting cellular histone deacetylases (HDACs) . Moreover, it mediates a prominent, dose-dependent reduction of cellular proliferation and viability of SK-MEL-28 and BLM melanoma cells .

Molecular Mechanism

The molecular mechanism of 6-Prenylnaringenin involves the activation of the aryl hydrocarbon receptor (AhR) and induction of CYP1A1 . This activation leads to the attenuation of epigenetic inhibition of CYP1A1 through degradation of ERα, ultimately increasing 2-hydroxylated estrogens .

Temporal Effects in Laboratory Settings

It has been reported that 6-Prenylnaringenin production reached the highest yield of 69.9 mg/L with average productivity of 4.0 mg/L/h after 16 h incubation .

Metabolic Pathways

6-Prenylnaringenin is involved in the shikimate-acetate and isoprenoid pathways . It is a hybrid product composed of a flavonoid core attached to a 5-carbon (dimethylallyl) prenyl group derived from isoprenoid metabolism .

Subcellular Localization

It is known that the prenyl group can induce conformational changes in the receptor by binding of ligands , which may influence its subcellular localization.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2S)-6-Prenilnaringenina generalmente implica la prenilación de la naringenina, un precursor de flavonoide. Un método común incluye el uso de bromuro de prenilo en presencia de una base como el carbonato de potasio. La reacción se suele llevar a cabo en un disolvente orgánico como la dimetilformamida (DMF) bajo condiciones de reflujo. El producto se purifica posteriormente mediante técnicas cromatográficas.

Métodos de producción industrial

La producción industrial de (2S)-6-Prenilnaringenina se puede lograr mediante métodos biotecnológicos, como el uso de cepas de levadura modificadas genéticamente. Por ejemplo, Saccharomyces cerevisiae puede modificarse genéticamente para mejorar la producción de naringenina, que luego se prenilan para formar (2S)-6-Prenilnaringenina. Este método es ventajoso debido a su sostenibilidad y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

(2S)-6-Prenilnaringenina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo prenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: Los nucleófilos como los tioles y las aminas se pueden utilizar en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de (2S)-6-Prenilnaringenina, cada uno con distintas actividades biológicas.

Comparación Con Compuestos Similares

Compuestos similares

Naringenina: El precursor no prenilado de (2S)-6-Prenilnaringenina.

Xanthohumol: Otro flavonoide prenilado que se encuentra en el lúpulo con actividades biológicas similares.

8-Prenilnaringenina: Un isómero estructural con potente actividad estrogénica.

Singularidad

(2S)-6-Prenilnaringenina es única debido a su patrón de prenilación específico, que mejora sus actividades biológicas en comparación con su contraparte no prenilada, la naringenina. Su estructura distintiva también le permite interactuar con diferentes objetivos moleculares, lo que la convierte en un compuesto valioso para diversas aplicaciones .

Propiedades

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWNASRGLKJRJJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218409 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-13-5 | |

| Record name | 6-Prenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Prenylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PRENYLNARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.